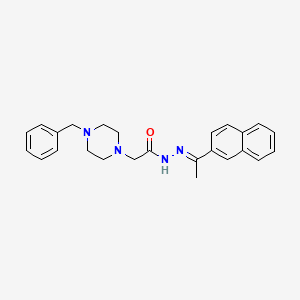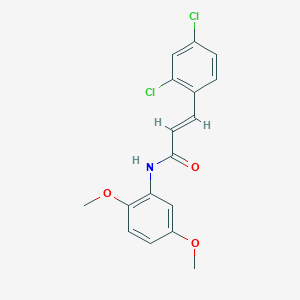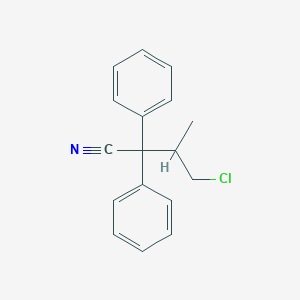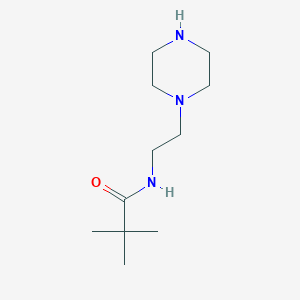![molecular formula C28H29N3O4S3 B11975850 (5Z)-3-(1,1-Dioxidotetrahydro-3-thienyl)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975850.png)
(5Z)-3-(1,1-Dioxidotetrahydro-3-thienyl)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5Z)-3-(1,1-Dioxidotetrahydro-3-thienyl)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a pyrazole moiety, and a thienyl group, making it an interesting subject for chemical research and potential pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized under specific conditions.
Reduction: The thiazolidinone ring can be reduced to form different derivatives.
Substitution: The phenyl and pyrazole groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent choice, depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation of the thienyl group can lead to sulfoxide or sulfone derivatives, while reduction of the thiazolidinone ring can yield different thiazolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its interactions with various biological targets, potentially leading to new insights into cellular processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects, particularly if it exhibits biological activity against specific diseases or conditions.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which (5Z)-3-(1,1-Dioxidotetrahydro-3-thienyl)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one exerts its effects is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions could modulate biological pathways, leading to the observed effects .
Propiedades
Fórmula molecular |
C28H29N3O4S3 |
|---|---|
Peso molecular |
567.7 g/mol |
Nombre IUPAC |
(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H29N3O4S3/c1-19(2)12-14-35-24-10-8-20(9-11-24)26-21(17-30(29-26)22-6-4-3-5-7-22)16-25-27(32)31(28(36)37-25)23-13-15-38(33,34)18-23/h3-11,16-17,19,23H,12-15,18H2,1-2H3/b25-16- |
Clave InChI |
PTIAICMCXVOOKI-XYGWBWBKSA-N |
SMILES isomérico |
CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C5=CC=CC=C5 |
SMILES canónico |
CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11975778.png)
![di-tert-butyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11975788.png)

![4-Chloro-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11975813.png)



![isopropyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975841.png)

![5-(2-Bromophenyl)-2-(4-bromophenyl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975848.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11975854.png)
![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-ethoxyphenyl)propylidene]propanehydrazide](/img/structure/B11975871.png)
